molecular formula C9H8O3S B7993900 S-Benzo[d][1,3]dioxol-5-yl ethanethioate CAS No. 5279-33-4

S-Benzo[d][1,3]dioxol-5-yl ethanethioate

Cat. No.: B7993900
CAS No.: 5279-33-4
M. Wt: 196.22 g/mol
InChI Key: YHVSMDZUPZLGQL-UHFFFAOYSA-N
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Description

S-Benzo[d][1,3]dioxol-5-yl ethanethioate: is an organic compound with the molecular formula C9H8O3S It is characterized by the presence of a benzodioxole ring fused to an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzo[d][1,3]dioxol-5-yl ethanethioate typically involves the reaction of 1,3-benzodioxole with ethanethioic acid. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction conditions generally include heating the reactants under reflux in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

S-Benzo[d][1,3]dioxol-5-yl ethanethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles like amines or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents under an inert atmosphere.

    Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino or alkoxy derivatives of the benzodioxole ring

Scientific Research Applications

Mechanism of Action

The mechanism by which S-Benzo[d][1,3]dioxol-5-yl ethanethioate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Benzo[d][1,3]dioxol-5-yl ethanethioate is unique due to its specific ethanethioate group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

S-(1,3-benzodioxol-5-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVSMDZUPZLGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244076
Record name Ethanethioic acid, S-1,3-benzodioxol-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-33-4
Record name Ethanethioic acid, S-1,3-benzodioxol-5-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5279-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-1,3-benzodioxol-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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